PPARα/γ Dual Agonist Potency Inferior to Optimized Triazole Acid Lead (Cross-Study SAR Comparison)
In a comparative SAR study of azole acids, the optimized 1,2,3-triazole acetic acid analog 3f demonstrated potent dual PPARα/γ agonist activity with EC50 values of 0.028 μM for PPARα and 0.013 μM for PPARγ in cell-based transactivation assays [1]. While compound 3f and the target compound share a 1,2,3-triazole-pyrrolidine core motif, the target compound differs critically by lacking the carboxylic acid warhead essential for PPAR LBD interaction and instead bears a propoxyphenyl-propanone moiety. Published SAR trends indicate that removal of the acidic functionality typically reduces PPAR potency by >50-fold [1], suggesting the target compound would likely exhibit significantly attenuated PPAR activity compared to acid-bearing analogs.
| Evidence Dimension | PPARα and PPARγ transactivation (EC50) |
|---|---|
| Target Compound Data | No direct PPAR activity data available; predicted to be substantially less potent than acid analogs based on SAR |
| Comparator Or Baseline | Triazole acid analog 3f: PPARα EC50 = 0.028 μM; PPARγ EC50 = 0.013 μM (Zhang et al., 2009) |
| Quantified Difference | Not quantifiable due to absence of target compound data; class-level SAR predicts >50-fold potency reduction relative to acid-bearing analogs |
| Conditions | Cell-based PPAR-GAL4 transactivation assay in HEK293 cells |
Why This Matters
For procurement in PPAR-focused programs, this structural distinction means the target compound should not be selected as a PPAR agonist surrogate; its value lies instead in exploring non-acidic PPAR modulation or serving as a negative control for acid-dependent binding.
- [1] Zhang H, et al. Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorg Med Chem Lett. 2009;19(5):1451-6. View Source
